4-[[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid
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Overview
Description
4-[[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes a chloro-dimethylphenoxy group, an acetyl group, and a benzoic acid moiety. This compound is of interest due to its potential reactivity and applications in synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps. One common approach is to start with the chlorination of 3,5-dimethylphenol to obtain 4-chloro-3,5-dimethylphenol. This intermediate is then reacted with chloroacetyl chloride to form 4-chloro-3,5-dimethylphenoxyacetyl chloride. The next step involves the reaction of this intermediate with thiourea to form the carbamothioyl derivative. Finally, this compound is coupled with 4-aminobenzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: It could be used in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 4-[[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The chloro-dimethylphenoxy group may interact with hydrophobic pockets in proteins, while the carbamothioyl group could form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3,5-dimethylphenoxyacetic acid
- 2-(4-Chloro-3,5-dimethylphenoxy)benzoic acid
- 4-Chloro-3,5-dimethylphenoxyacetyl chloride
Uniqueness
4-[[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid is unique due to its combination of functional groups, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
533919-45-8 |
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Molecular Formula |
C18H17ClN2O4S |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H17ClN2O4S/c1-10-7-14(8-11(2)16(10)19)25-9-15(22)21-18(26)20-13-5-3-12(4-6-13)17(23)24/h3-8H,9H2,1-2H3,(H,23,24)(H2,20,21,22,26) |
InChI Key |
PRWKUYVPTFNIBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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